7-Fluorobenzo[d]thiazole-4-carbonitrile
Description
Properties
Molecular Formula |
C8H3FN2S |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-fluoro-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2,4H |
InChI Key |
MHGYEVSYAKWSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)N=CS2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution and Cyclization
One approach involves starting from a fluorinated aniline derivative, which undergoes thiocyanation and subsequent cyclization to form the benzothiazole ring. Bromine-mediated thiocyanation of fluorinated anilines has been reported to efficiently introduce the thiocyanate group, which is a key intermediate for benzothiazole formation.
- Step 1: Bromine is added to a fluorinated aniline to form a thiocyanogen intermediate.
- Step 2: The thiocyanate group attaches to the aromatic ring.
- Step 3: Cyclization under acidic or thermal conditions yields the benzothiazole core.
- Step 4: Introduction of the nitrile group at the 4-position can be achieved by subsequent functional group transformations.
This method benefits from mild conditions and good regioselectivity for fluorine substitution.
Conversion of Carboxylic Acid Precursors to Nitriles
Another common synthetic route involves preparing a 7-fluorobenzo[d]thiazole-4-carboxylic acid or its derivatives, followed by conversion to the corresponding nitrile.
- Preparation of Acid Chloride: The carboxylic acid precursor is treated with thionyl chloride (SOCl2) under reflux to form the acid chloride intermediate with high yield (up to 99%).
- Nitrile Formation: The acid chloride can be converted to the nitrile via dehydration or reaction with cyanide sources.
This method is well-documented for related benzothiazole derivatives and can be adapted for the fluorinated analog.
Use of Pyridine Hydrochloride for Methoxy to Hydroxy Conversion
In related benzothiazole systems, pyridine hydrochloride at elevated temperatures (around 180°C) has been used to convert methoxy-substituted benzothiazoles to hydroxy derivatives, which can be further functionalized to nitriles. This method may be applicable for preparing intermediates en route to 7-fluorobenzo[d]thiazole-4-carbonitrile.
Experimental Conditions and Yields
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and cyano positions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Cyanogen bromide for cyano introduction, and various nucleophiles for substitution at the fluorine position.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluorobenzo[d]thiazole-4-carbonitrile has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism by which 7-Fluorobenzo[d]thiazole-4-carbonitrile exerts its effects varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell division in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights structural differences and electronic effects between 7-Fluorobenzo[d]thiazole-4-carbonitrile and analogous compounds:
Key Observations :
- Fluorine vs.
- Positional Effects : Substituents at C2 (e.g., SH, Cl) versus C7 (F) alter the electronic distribution across the aromatic system, impacting reactivity and intermolecular interactions .
Challenges for 7-Fluorobenzo[d]thiazole-4-carbonitrile :
Physicochemical Properties
- Solubility: The fluorine atom in 7-Fluorobenzo[d]thiazole-4-carbonitrile likely increases polarity compared to non-fluorinated analogs, enhancing aqueous solubility. In contrast, morpholine-substituted derivatives exhibit improved solubility in organic solvents .
- Spectroscopic Data : Fluorine’s strong electronegativity would result in distinct $^{19}\text{F}$ NMR shifts (~-110 to -120 ppm for aromatic F) and deshielded $^{13}\text{C}$ signals for C4 due to the nitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
